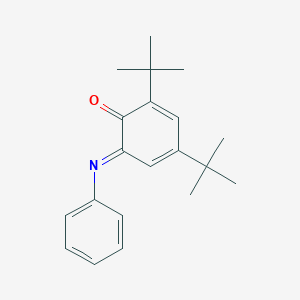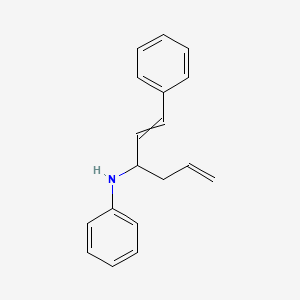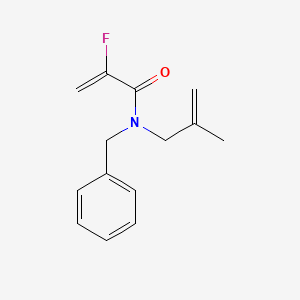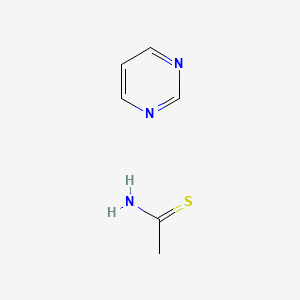
Ethanethioamide--pyrimidine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethioamide–pyrimidine (1/1) is a compound that combines the structural features of ethanethioamide and pyrimidine. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. They are fundamental components of nucleic acids and play crucial roles in various biological processes. Ethanethioamide, on the other hand, is an organic compound containing a thioamide group, which is known for its diverse chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanethioamide–pyrimidine (1/1) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a pyrimidine derivative with ethanethioamide in the presence of a suitable catalyst. For instance, the reaction can be carried out using a base such as sodium ethoxide in ethanol at reflux temperature. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of ethanethioamide–pyrimidine (1/1) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanethioamide–pyrimidine (1/1) undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Ethanethioamide–pyrimidine (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethanethioamide–pyrimidine (1/1) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Ethanethioamide–pyrimidine (1/1) can be compared with other similar compounds such as:
Thioamides: Compounds containing the thioamide group, known for their diverse reactivity.
Pyrimidine Derivatives: Compounds with modifications on the pyrimidine ring, which can exhibit different biological activities.
Uniqueness: The combination of ethanethioamide and pyrimidine in a single molecule provides unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making ethanethioamide–pyrimidine (1/1) a valuable compound for research and development.
Propriétés
Numéro CAS |
664365-69-9 |
|---|---|
Formule moléculaire |
C6H9N3S |
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
ethanethioamide;pyrimidine |
InChI |
InChI=1S/C4H4N2.C2H5NS/c1-2-5-4-6-3-1;1-2(3)4/h1-4H;1H3,(H2,3,4) |
Clé InChI |
MYFWTCSMWSDSTK-UHFFFAOYSA-N |
SMILES canonique |
CC(=S)N.C1=CN=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


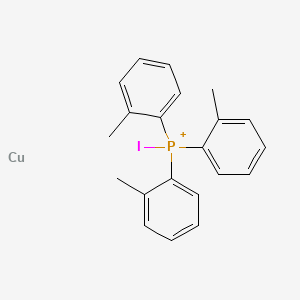
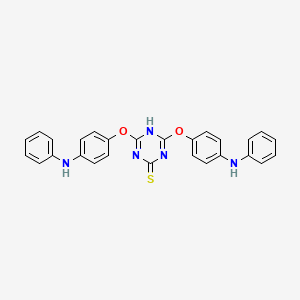
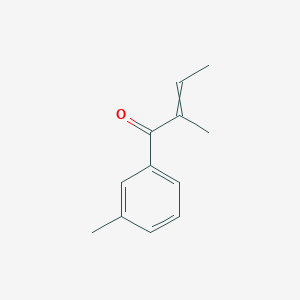
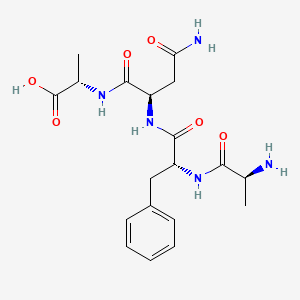
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)

![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
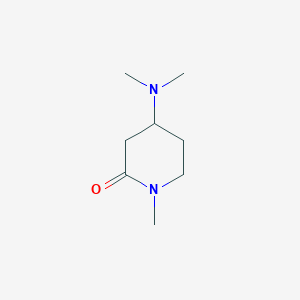
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)
